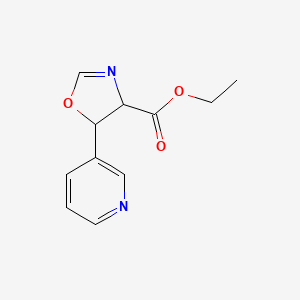

Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) ring fused with a pyridin-3-yl substituent and an ethyl ester group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Its applications may include serving as a ligand in catalysis or as a building block for bioactive molecules .

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 5-pyridin-3-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-4-3-5-12-6-8/h3-7,9-10H,2H2,1H3 |

InChI Key |

IFIHPHSGAFMTPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(OC=N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-pyridinecarboxylate with ethyl glyoxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The pyridine and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key data for the target compound and its analogs:

Detailed Analysis of Structural Differences and Implications

Core Heterocyclic Ring Systems

- Target Compound: The 4,5-dihydro-1,3-oxazole (oxazoline) ring is partially saturated, enhancing conformational flexibility compared to fully aromatic systems.

- Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate : Shares the dihydro-oxazole core but lacks the pyridine ring. The ethyl substituent on the oxazole and methyl ester group reduce polarity, lowering molecular weight (157.17 vs. 220.23) and likely decreasing water solubility .

- Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate: Contains oxadiazole and triazole rings, which are electron-deficient and rigid. The pyrrolidinyl group increases hydrogen-bond acceptor capacity (9 H-bond acceptors vs.

- Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate : Features a fully aromatic oxadiazole ring, increasing thermal stability but reducing flexibility compared to the target compound’s dihydro-oxazole. The absence of saturation may affect binding affinity in coordination chemistry .

Ester Group Variations

- The ethyl ester in the target compound and the oxadiazole/triazole analog provides moderate lipophilicity (predicted XLogP3 ~0.1–1.5), whereas the methyl ester in the methyl-substituted analog reduces molecular weight and may alter metabolic stability .

Electronic and Steric Effects

- The pyridinyl group in the target compound and its oxadiazole analog introduces a basic nitrogen atom, enabling coordination to metal centers. In contrast, the pyrrolidinyl group in the triazole derivative offers steric bulk and additional nitrogen lone pairs for hydrogen bonding .

Biological Activity

Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 1548186-68-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring and an oxazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.76 | |

| Compound B | HepG2 (liver cancer) | 0.89 | |

| This compound | MCF-7 (breast cancer) | TBD |

Studies indicate that the presence of electron-donating groups in similar compounds enhances their antiproliferative activity. The mechanism of action often involves the activation of apoptotic pathways, as evidenced by increased p53 expression and caspase activation in treated cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Oxazoles are known to exhibit antibacterial activity against various pathogens. For example:

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 0.05 µg/mL | |

| Compound D | S. aureus | 0.02 µg/mL | |

| This compound | TBD | TBD |

The specific activity of this compound against common bacterial strains remains to be fully characterized but shows potential based on structural analogs.

Enzyme Inhibition

Enzyme inhibition studies suggest that oxazole derivatives can act as effective inhibitors for various enzymes involved in disease processes. For instance, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in bacterial cells.

Table 3: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound E | DNA gyrase | 0.012 | |

| Compound F | Topoisomerase IV | 0.008 | |

| This compound | TBD | TBD |

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxazole derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that a series of oxazoles exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from sub-micromolar to low micromolar concentrations .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of oxazoles against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.